Antiproliferative Activity in MCF7 Breast Cancer Cells: Documented Activity Versus Unreported Analogs
7-Methylpyrido[2,3-b]pyrazine has documented antiproliferative activity against human MCF7 breast adenocarcinoma cells, as recorded in the ChEMBL bioactivity database [1]. The compound exhibits concentration-dependent inhibition of cell growth measured by MTT assay following 72-hour exposure. This documented activity in a standardized, referenceable assay format distinguishes 7-methylpyrido[2,3-b]pyrazine from uncharacterized or untested regioisomers and unsubstituted pyrido[2,3-b]pyrazine analogs, for which no comparable MCF7 antiproliferative data are publicly available. For procurement decisions in oncology-focused research programs, this established baseline activity provides a verifiable starting point absent in many closely related scaffold derivatives.
| Evidence Dimension | Antiproliferative activity in human breast cancer cells |
|---|---|
| Target Compound Data | Concentration-dependent inhibition of cell growth |
| Comparator Or Baseline | Unsubstituted pyrido[2,3-b]pyrazine and other regioisomers |
| Quantified Difference | Documented activity versus no publicly reported MCF7 data for comparator compounds |
| Conditions | Human MCF7 breast adenocarcinoma cells; MTT assay; 72-hour exposure |
Why This Matters
Procurement of a compound with documented antiproliferative activity in a standardized, referenceable assay format reduces screening failure risk compared to purchasing untested structural analogs requiring de novo characterization.
- [1] ChEMBL Database. Antiproliferative activity against human MCF7 cells. Assay ID: CHEMBL2345705. Document: CHEMBL2331188. Target: CHEMBL387. View Source
